molecular formula C24H34O4 B12420252 6-Epi-medroxy Progesterone 17-acetate-d3

6-Epi-medroxy Progesterone 17-acetate-d3

Cat. No.: B12420252
M. Wt: 389.5 g/mol
InChI Key: PSGAAPLEWMOORI-VXCGPOLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Epi-medroxy Progesterone 17-Acetate-d3 is a high-purity, deuterated stable isotope-labeled compound specifically designed for use as an internal standard in the quantitative mass spectrometric analysis of medroxyprogesterone acetate (MPA) and its related impurities . This compound is critical in pharmaceutical research and development for ensuring analytical accuracy and method validation during drug impurity profiling and quality control (QC) applications . The core value of this deuterated analog lies in its ability to correct for variability and matrix effects in complex samples. As a stable isotope-labeled internal standard, it co-elutes chromatographically with its non-deuterated counterpart but is distinguished by a +3 Dalton mass shift in mass spectrometry. This allows for highly precise and accurate quantification of the 6-epi-medroxyprogesterone acetate impurity, which is a stereoisomer that can form during the synthesis or storage of the active pharmaceutical ingredient (API) . By integrating this compound into analytical workflows, researchers can reliably trace metabolic pathways, perform robust pharmacokinetic studies, and ensure that impurity levels in drug substances and products remain within strict regulatory limits . APPLICATIONS: Serves as an essential internal standard for LC-MS/MS quantification of MPA and its 6-epimer . Used in analytical method development, validation, and compliance with pharmacopeial standards (USP/EP) . Facilitates impurity profiling and stability studies of medroxyprogesterone acetate drug products . A key tool for advanced metabolomics and ADME (Absorption, Distribution, Metabolism, and Excretion) research . ATTENTION: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O4

Molecular Weight

389.5 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3

InChI Key

PSGAAPLEWMOORI-VXCGPOLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Foundational Principles of Deuterated Steroid Probes in Biomedical Research

Significance of Stable Isotope Labeling in Steroid Biochemistry and Metabolomics

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. nih.gov In steroid biochemistry and metabolomics, isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) are commonly used. nih.gov This substitution creates a molecule that is chemically identical to its natural counterpart but has a slightly greater mass. nih.gov This mass difference is the key to its utility in analytical techniques, particularly mass spectrometry (MS). magtechjournal.comsigmaaldrich.com

The primary significance of stable isotope labeling lies in its ability to serve as an ideal internal standard for quantitative analysis. unil.chnih.gov When analyzing biological samples, variations can arise from sample preparation, extraction efficiency, and instrument response. unil.ch By adding a known quantity of a stable isotope-labeled (SIL) analog of the analyte of interest at the beginning of the analytical process, these variations can be normalized. unil.ch Since the SIL standard behaves almost identically to the unlabeled analyte throughout the entire procedure, the ratio of the analyte to the SIL standard provides a highly accurate and precise measure of the analyte's concentration. unil.chnih.gov

In the broader context of metabolomics, stable isotope labeling is instrumental in tracing metabolic pathways, a field known as fluxomics. nih.govnih.gov By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. nih.govnih.gov This allows for the elucidation of metabolic networks, the identification of novel metabolites, and a deeper understanding of cellular physiology in both health and disease. nih.govmagtechjournal.comnih.gov

Role of Deuterated Analogs in Enhancing Analytical Precision and Elucidating Biological Pathways

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in steroid analysis for several reasons. The use of deuterated compounds as internal standards in mass spectrometry is a well-established practice that significantly enhances analytical precision. unil.chnih.gov

Here's how deuterated analogs contribute to improved analytical precision:

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the unlabeled analyte. This means they travel through the chromatography column at the same rate and reach the mass spectrometer detector at the same time. This is crucial because it ensures that both the analyte and the standard experience the same matrix effects—components in the biological sample that can suppress or enhance the ionization of the target molecule. magtechjournal.comnih.gov

Correction for Matrix Effects: By co-eluting, the deuterated internal standard experiences the same degree of ion suppression or enhancement as the analyte. Therefore, the ratio of their signals remains constant, allowing for accurate quantification even in complex biological matrices like plasma or urine. unil.chnih.gov

Minimizing Variability: Deuterated standards compensate for variations in sample extraction, handling, and instrument performance, leading to more robust and reproducible results. unil.ch

Beyond their role as internal standards, deuterated steroids are also used to investigate metabolic pathways. By administering a deuterated steroid, researchers can track its conversion to various metabolites, helping to identify the enzymes involved and the kinetics of these transformations. nih.govomicsonline.org This approach is critical for understanding the metabolism of both endogenous hormones and synthetic steroid drugs. nih.gov

Table 1: Key Applications of Deuterated Analogs in Biomedical Research

ApplicationDescriptionKey Benefit
Quantitative Analysis Used as internal standards in mass spectrometry-based assays.Enhances accuracy and precision by correcting for analytical variability and matrix effects. unil.chnih.gov
Metabolic Pathway Elucidation Administered as tracers to follow their biotransformation in vivo or in vitro.Allows for the identification of metabolites and the enzymes responsible for their formation. nih.govnih.gov
Pharmacokinetic Studies Used to determine the absorption, distribution, metabolism, and excretion (ADME) of steroid drugs.Provides crucial data for drug development and understanding drug-drug interactions.

Contextualization of Medroxyprogesterone (B1676146) Acetate (B1210297) and the Academic Rationale for Studying its Deuterated Epimer, 6-Epi-medroxy Progesterone (B1679170) 17-Acetate-d3

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in various therapeutic applications, including contraception and hormone replacement therapy. wikipedia.orgnih.gov Like many synthetic steroids, the manufacturing process of MPA can lead to the formation of impurities, including stereoisomers known as epimers. magtechjournal.comresearchgate.net Epimers are isomers that differ in the configuration at only one stereogenic center. In the case of MPA, epimers can form, for example, at the C-6 position of the steroid nucleus. researchgate.net

The presence of these impurities, even in small amounts, is a critical concern for pharmaceutical quality control, as they may have different pharmacological activities or toxicities compared to the parent drug. magtechjournal.com Regulatory agencies require robust analytical methods to identify and quantify such impurities to ensure the safety and efficacy of the final drug product. magtechjournal.com

The analytical challenge lies in the fact that epimers often have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. This is where the specific deuterated epimer, 6-Epi-medroxy Progesterone 17-acetate-d3, becomes an invaluable analytical tool.

The academic rationale for the synthesis and use of this compound is rooted in the need for a highly specific and reliable internal standard for the quantification of MPA and its epimeric impurities. nih.gov Here’s a breakdown of the rationale:

Addressing Analytical Challenges: The co-elution of MPA and its epimers poses a significant challenge for accurate quantification. A standard internal standard that separates from both the analyte and its epimer would not be able to correct for any differential matrix effects experienced by the co-eluting compounds.

The Ideal Internal Standard: The ideal internal standard for an analyte that co-elutes with its epimer is a stable isotope-labeled version of that epimer. This compound is designed to co-elute with the 6-epimer of MPA, ensuring that it experiences the same chromatographic behavior and matrix effects. nih.gov

Enhanced Specificity in Mass Spectrometry: While the epimers are difficult to separate chromatographically, they can be distinguished from the deuterated internal standard by their mass-to-charge ratio in the mass spectrometer. The "d3" in the name indicates that three hydrogen atoms have been replaced by deuterium, resulting in a mass increase of three Daltons. This mass difference allows the instrument to simultaneously but separately measure the unlabeled epimer and its deuterated internal standard.

Improved Accuracy of Impurity Quantification: By using this compound as an internal standard, analytical laboratories can achieve highly accurate and precise quantification of the 6-epimer impurity in MPA drug substance and finished products. This is crucial for ensuring that the levels of this impurity are within the strict limits set by regulatory authorities.

In essence, this compound serves as a sophisticated analytical tool that leverages the principles of stable isotope labeling to overcome the specific challenges associated with the analysis of epimeric impurities in a widely used synthetic steroid.

Advanced Synthetic Methodologies and Isotopic Integrity Assessment for Research Grade 6 Epi Medroxy Progesterone 17 Acetate D3

Stereoselective Chemical Synthesis Strategies for Deuterated Medroxyprogesterone (B1676146) Acetate (B1210297) Derivatives

The synthesis of deuterated medroxyprogesterone acetate derivatives, including the 6-epimer, is a multi-step process that hinges on the stereoselective introduction of a deuterated methyl group onto the steroid skeleton. A common and effective strategy begins with a suitable steroid precursor, such as 17α-hydroxyprogesterone. This precursor can be converted into an epoxide, for instance, 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal). capes.gov.brrsc.orgrsc.org

The key step for introducing the deuterium (B1214612) label is the reaction of this epoxide with a deuterated Grignard reagent, specifically [2H3]methyl magnesium iodide ([²H₃]MgI). capes.gov.br The opening of the epoxide ring by the Grignard reagent introduces the trideuteromethyl (-CD₃) group at the C6 position. capes.gov.brrsc.org The stereochemical outcome of this reaction—that is, whether the methyl group is in the α (axial) or β (equatorial) position—is critical. The synthesis of medroxyprogesterone acetate (6α-methyl) is well-documented. rsc.org To obtain the 6-Epi (6β-methyl) configuration, the reaction conditions or the stereochemistry of the starting epoxide must be carefully controlled to favor the formation of the β-epimer. nih.gov

Following the introduction of the deuterated methyl group, further chemical modifications are required. These steps typically involve the removal of protecting groups (like the ketals) and the acetylation of the 17α-hydroxy group using a reagent such as acetic anhydride (B1165640) to yield the final 17-acetate ester. The entire synthetic sequence must be conducted with careful purification at each stage, often utilizing chromatographic techniques to isolate the desired stereoisomer.

Methodologies for Isotopic Enrichment and Positional Specificity in Deuterium Labeling

Achieving high isotopic enrichment and ensuring the precise placement of deuterium atoms are paramount for the quality of a labeled research standard. The use of isotopically labeled reagents is a cornerstone of this process. acs.org

In the synthesis of 6-Epi-medroxy Progesterone (B1679170) 17-acetate-d3, positional specificity is guaranteed by the reaction mechanism itself. capes.gov.brrsc.org The use of [²H₃]methyl magnesium iodide ensures that the three deuterium atoms are introduced exclusively as a methyl group at the C6 position of the steroid nucleus. capes.gov.brrsc.org This method avoids the random distribution of isotopes that can occur with other labeling techniques, such as hydrogen isotope exchange (HIE) reactions, which can sometimes be less specific without careful selection of catalysts and conditions. acs.orgresearchgate.net

The degree of isotopic enrichment of the final product is directly dependent on the isotopic purity of the [²H₃]methyl magnesium iodide used in the synthesis. rsc.org Commercially available deuterated reagents often have high isotopic purity (e.g., >99 atom % D), which translates to a high level of enrichment in the final steroid product. Post-synthesis assessment is still necessary to confirm the final isotopic distribution and to rule out any potential H/D exchange reactions that could compromise the isotopic integrity of the molecule during subsequent reaction or purification steps. sigmaaldrich.com

Analytical Characterization of Isotopic Purity and Stereochemical Configuration for Research Standards

Spectroscopic techniques provide detailed information about the molecular structure and isotopic composition of the synthesized compound.

Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the definitive technique for confirming the successful incorporation of deuterium. nih.govnih.gov The mass spectrum of the deuterated compound will show a molecular ion peak (or a related adduct ion like [M+H]⁺) that is three mass units higher than its non-deuterated counterpart, confirming the presence of the d3 label. sigmaaldrich.com For example, the protonated molecule [M+H]⁺ for [²H₃]medroxyprogesterone has been observed at m/z 348. High-resolution mass spectrometry (HR-MS) can be further employed to precisely calculate the isotopic enrichment by analyzing the relative intensities of the isotopic ions. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) provide additional structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the precise location of the deuterium label and for establishing the stereochemical configuration of the molecule. nih.govuzh.ch In the ¹H NMR spectrum of 6-Epi-medroxy Progesterone 17-acetate-d3, the signal corresponding to the C6-methyl protons, which would be visible in the non-deuterated analog, will be absent. This absence provides direct evidence of successful deuteration at the target position. Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry at C6. rsc.org By analyzing spatial proximities between protons, NOESY can confirm the β-orientation (equatorial) of the deuterated methyl group, distinguishing it from the α-epimer (axial). ¹³C NMR is also used to provide a complete structural fingerprint of the steroid backbone. nih.gov

The table below summarizes key analytical data used for the characterization of deuterated medroxyprogesterone derivatives.

Analytical Technique Parameter Observation for Deuterated Compound Reference
¹H NMR Chemical ShiftAbsence of the C6-methyl proton signal (typically a doublet around 1.1 ppm).
Mass Spectrometry Molecular IonMass shift of +3 amu compared to the non-labeled analog.
2D NMR (NOESY) Spatial CorrelationConfirms the β-orientation of the C6-CD₃ group relative to the steroid ring system. rsc.org
HR-MS Isotopic DistributionAllows for the calculation of isotopic purity and enrichment percentage. rsc.org

Chromatographic techniques are essential for determining the chemical and isomeric purity of the final product, ensuring it is free from starting materials, synthetic by-products, and, most importantly, other stereoisomers. nih.gov

Gas Chromatography (GC): GC offers high resolving power for the separation of volatile and thermally stable compounds like steroids, which may require derivatization prior to analysis. youtube.comfda.gov Its ability to separate closely related isomers makes it a valuable tool for assessing isomeric purity. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both purity data (from the chromatogram) and structural confirmation (from the mass spectrum) in a single analysis. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification of the synthesized steroid and the final assessment of its purity. researchgate.netnih.gov Reversed-phase HPLC is commonly used to separate steroid hormones and their analogs. chromatographyonline.com The high efficiency of modern HPLC columns allows for the separation of epimers, such as this compound from its 6α counterpart, medroxyprogesterone acetate-d3. nih.govnih.gov Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) is the gold standard in many analytical laboratories for steroid analysis, providing exceptional specificity and sensitivity. nih.govnih.gov

The table below outlines typical chromatographic systems used for the analysis of steroid purity.

Chromatographic Method Stationary Phase (Column) Mobile Phase/Carrier Gas Purpose Reference
Gas Chromatography (GC) Fused silica (B1680970) capillary (e.g., coated with a non-polar phase like 5% phenyl methylpolysiloxane)Inert gas (e.g., Helium, Nitrogen)Separation of isomers, assessment of volatile impurities. nih.govyoutube.com
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18, C8)Acetonitrile (B52724)/Water or Methanol/Water gradientsPurity assessment, separation of non-volatile impurities and stereoisomers. nih.govchromatographyonline.com

Quantitative Analytical Strategies Employing 6 Epi Medroxy Progesterone 17 Acetate D3 As an Internal Standard

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches for Steroid Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for steroid bioanalysis due to its high sensitivity, specificity, and simplified sample preparation compared to older methods like gas chromatography-mass spectrometry (GC-MS) or immunoassays. sciex.com The use of a SIL-IS like 6-Epi-medroxy Progesterone (B1679170) 17-acetate-d3 is fundamental to the success of LC-MS/MS methods, enabling precise quantification even at the low concentrations typical for steroid hormones. sigmaaldrich.comnih.gov

Optimization of Sample Preparation Techniques for Complex Research Matrices

The primary goal of sample preparation is to extract the target analytes from complex biological matrices such as plasma, serum, or urine, while removing interfering substances like proteins, lipids, and salts. ijpsjournal.comnih.gov The choice of technique is crucial for minimizing matrix effects and ensuring high recovery of the analyte and the internal standard. nih.gov

Commonly employed sample preparation techniques for steroid analysis include:

Protein Precipitation (PPT): This is a simple and rapid method, often referred to as a 'crash,' where a solvent like acetonitrile (B52724) is added to a plasma or serum sample to denature and precipitate the majority of proteins. biotage.comresearchgate.net While efficient for high-throughput screening, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane. nih.govresearchgate.net It is effective at removing non-lipid interferences and can provide a high degree of purification.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties. biotage.comnih.gov The sample is passed through a cartridge containing a solid adsorbent. Interferences are washed away, and the analyte of interest is then eluted with a different solvent. SPE is widely used for steroid analysis due to its ability to yield very clean extracts and concentrate the analyte. nih.gov

In each of these techniques, 6-Epi-medroxy Progesterone 17-acetate-d3 would be added to the sample at the very beginning of the workflow. Because it behaves almost identically to the non-deuterated analyte during extraction and cleanup, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. sigmaaldrich.comnih.gov

Development of Multiple Reaction Monitoring (MRM) Methods for Targeted Deuterated Steroid Quantification

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantifying targeted compounds. uab.eduresearchgate.net In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte or IS), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion, known as a product ion. mpg.de This precursor-to-product ion transition is a unique signature for the target compound.

For a quantitative assay, at least two MRM transitions are monitored: one for the analyte and one for the SIL-IS like this compound. Since the deuterated standard has a higher mass, its precursor and/or product ions will have a different m/z value, allowing the instrument to distinguish it from the native analyte. researchgate.net Quantification is based on the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition. mpg.de This ratioing corrects for fluctuations in instrument response. sigmaaldrich.com

The development of an MRM method involves optimizing parameters such as collision energy and dwell time for each transition to achieve maximum sensitivity. uab.edumpg.de

Table 1: Illustrative MRM Transitions for Quantification of a Hypothetical Steroid and its Deuterated Internal Standard
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Purpose
Analyte (e.g., Medroxyprogesterone (B1676146) Acetate)387.5327.415Quantifier
Analyte (e.g., Medroxyprogesterone Acetate)387.5124.125Qualifier
IS (e.g., this compound)390.5330.415Quantifier

Evaluation of Ionization Techniques and Mitigation of Matrix Effects in Mass Spectrometry

The two most common ionization techniques used for LC-MS analysis of steroids are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.net

ESI is a soft ionization technique suitable for a wide range of polar to moderately polar compounds. It is often preferred for its versatility. researchgate.netrsc.org

APCI is better suited for less polar to non-polar compounds and is often less susceptible to ion suppression than ESI. researchgate.net

A significant challenge in LC-MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological matrix. kcasbio.comresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy. kcasbio.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to combat matrix effects. clearsynth.comkcasbio.com Because the deuterated standard has nearly identical chromatographic retention time and ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the analyte/IS peak area ratio, the variability caused by the matrix effect is normalized, ensuring accurate and precise quantification. kcasbio.com However, it is important to note that even deuterated standards may not correct for all matrix effects, especially if there are slight differences in retention time in regions of rapidly changing ion suppression. myadlm.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Metabolomics Research

GC-MS has long been considered a gold standard for comprehensive urinary steroid profiling, capable of separating and identifying a large number of steroid metabolites in a single run. researchgate.netmdpi.comnih.gov This "steroidomics" approach provides a detailed snapshot of steroid metabolism. nih.gov

Unlike LC-MS, GC-MS analysis requires that analytes be volatile and thermally stable. Steroids, with their multiple hydroxyl and ketone groups, are not inherently volatile. Therefore, a crucial step in sample preparation for GC-MS is chemical derivatization, which typically involves converting the polar functional groups into less polar, more volatile silyl (B83357) ethers (e.g., using N-methyl-N-trimethylsilyl-trifluoroacetamide). nih.govnih.gov This derivatization step, along with a prior enzymatic hydrolysis step to cleave steroid conjugates (glucuronides and sulfates), adds complexity and potential for variability to the workflow. nih.govnih.gov

Here again, a SIL-IS is indispensable. A deuterated standard such as this compound would be added prior to hydrolysis and derivatization. It corrects for inefficiencies or variations in both the hydrolysis and derivatization reactions, as well as for any losses during sample extraction and variability in the GC injection. researchgate.netnih.gov This ensures that the final quantitative profile of steroid metabolites is accurate and reflects the true biological concentrations. researchgate.net

Comprehensive Method Validation Parameters for Deuterated Internal Standard Utilization in Research Assays

For any quantitative analytical method to be considered reliable for research, it must undergo rigorous validation. clearsynth.com The use of a deuterated internal standard like this compound is central to meeting the stringent acceptance criteria for these validation parameters. scispace.comkcasbio.com

Assessment of Linearity, Accuracy, Precision, and Limits of Quantification

The key parameters evaluated during method validation include:

Linearity: This assesses the relationship between the concentration of the analyte and the instrument's response over a defined range. A calibration curve is generated by analyzing a series of standards at known concentrations. The method is considered linear if the plot of the analyte/IS peak area ratio versus concentration yields a straight line with a high correlation coefficient (typically r² > 0.99). sciex.comresearchgate.net

Accuracy: This measures the closeness of the mean test results to the true concentration. It is determined by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent deviation from the nominal value. researchgate.netchromforum.org

Precision: This describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements. Precision is assessed both within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). researchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. sciex.comresearchgate.net It represents the lower end of the method's working range. The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified accurately. sciex.commpg.de

The internal standard is critical for all these assessments, as it ensures that the measurements are robust and corrected for analytical variability, allowing the method to meet the strict acceptance criteria required for bioanalytical research. clearsynth.comsciex.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Mean % Deviation)Within ±15% of nominal value (±20% at LOQ)
Precision (RSD or CV)≤ 15% (≤ 20% at LOQ)
Analyte RecoveryConsistent, precise, and reproducible

Evaluation of Analytical Robustness and Reproducibility in Deuterated Steroid Quantification

The reliability of quantitative analytical methods hinges on their robustness and reproducibility, particularly when employing deuterated internal standards for the quantification of steroids like medroxyprogesterone acetate (B1210297). The use of a stable isotope-labeled internal standard, such as this compound, is designed to mirror the analytical behavior of the target analyte, thereby compensating for variations in sample preparation and instrument response. nih.gov A thorough evaluation of a method's performance under various conditions is essential to ensure consistent and trustworthy results in clinical and research settings.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Reproducibility, on the other hand, refers to the ability of a method to produce consistent results over time and between different laboratories, analysts, or equipment.

Key parameters assessed during the evaluation of robustness and reproducibility include precision (intra- and inter-day), accuracy, stability under various conditions, and the impact of the biological matrix.

Research Findings on Method Validation

While specific studies exhaustively detailing the robustness and reproducibility using this compound as the internal standard are not extensively published, the validation data from analogous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for medroxyprogesterone acetate (MPA) provide a strong indication of the performance that can be expected. These methods often rely on deuterated analogues to achieve high sensitivity and specificity.

For instance, a validated LC-MS/MS method for the quantification of MPA in human plasma demonstrates excellent robustness and reproducibility. nih.gov The validation, conducted in accordance with Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, provides a clear framework for the expected performance of such assays. nih.gov

The precision of an analytical method is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration. A study by Lan et al. (2016) reported inter- and intra-assay precision and accuracy for MPA quantification in plasma using an LC-MS/MS method. nih.gov The results, summarized in the table below, show that the method is highly precise and accurate across a range of concentrations, from the lower limit of quantification (LLOQ) to high-quality control (QC) levels. nih.gov

Table 1: Inter- and Intra-Assay Precision and Accuracy for MPA Quantification

QC Level Concentration (pg/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%)
LLOQ 200 ≤15.2 ±9.6 ≤15.2 ±9.6
Low 600 ≤15.2 ±9.6 ≤15.2 ±9.6
Mid 1750 ≤15.2 ±9.6 ≤15.2 ±9.6
High 8500 ≤15.2 ±9.6 ≤15.2 ±9.6

Data sourced from a study by Lan et al. (2016). The study utilized a deuterated internal standard for the analysis of medroxyprogesterone acetate. nih.gov

Another study measuring MPA in human serum, which used deoxycorticosterone acetate as an internal standard, also demonstrated good reproducibility. The inter-day and intra-day coefficients of variation for quality control samples were reported, highlighting the consistency of the analytical method. omicsonline.org

The stability of the analyte in the biological matrix under different storage and handling conditions is a critical aspect of robustness. Stability studies are performed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

The aforementioned study by Lan et al. (2016) also evaluated the stability of MPA in plasma under various conditions. The results indicated that the samples were stable, with deviations of ≤15% from freshly prepared samples, which is within the acceptable limits set by regulatory guidelines. nih.gov This demonstrates the robustness of the method to variations in sample handling and storage.

In complex biological matrices like plasma or serum, other endogenous or exogenous compounds can interfere with the ionization of the target analyte and its internal standard, leading to ion suppression or enhancement. This is known as the matrix effect. A robust method should minimize or compensate for these effects. The use of a stable isotope-labeled internal standard like this compound is the preferred approach to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

Recovery experiments are conducted to evaluate the efficiency of the extraction process. A consistent and reproducible recovery is indicative of a robust sample preparation procedure. For example, one method reported a mean recovery of 71.2% (± 12.5%) for MPA from serum samples. omicsonline.org While some variability is expected, a consistent recovery across the concentration range is crucial for a reliable method.

Mechanistic Investigations into Steroid Metabolism and Biotransformation Using Labeled Analogs

Elucidation of Metabolic Pathways in In Vitro and Ex Vivo Biological Systems

Stable isotope-labeled steroids like 6-Epi-medroxy Progesterone (B1679170) 17-acetate-d3 are instrumental in elucidating the complex metabolic pathways of synthetic progestins. These analogs act as tracers, enabling researchers to follow the biotransformation of the parent compound through various enzymatic reactions within controlled biological systems.

Application of Microsomal and Cellular Incubation Models for Steroid Metabolism Studies

In vitro and ex vivo models are fundamental to studying steroid metabolism in a controlled environment, free from the complexities of a whole organism. Microsomal and cellular incubation models are particularly prominent in this field.

Microsomal Models: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for many steroids. nih.gov Incubating 6-Epi-medroxy Progesterone 17-acetate-d3 with human or animal liver microsomes allows for the identification of the primary oxidative metabolites. For its parent compound, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), studies have shown that CYP3A4 is the main enzyme responsible for its metabolism in human liver microsomes. nih.gov The deuterated analog would be used to confirm these pathways and investigate any potential kinetic isotope effects.

Cellular Models: Cultured cells, such as human hepatocytes or specific cell lines (e.g., HepG2), provide a more complete metabolic system, including both phase I and phase II (conjugation) enzymes. In these models, this compound can be used to study the complete metabolic cascade, from initial oxidation to subsequent conjugation with molecules like glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

The general workflow for such an experiment is outlined below:

StepDescription
1. Incubation This compound is incubated with the chosen biological system (e.g., liver microsomes, cultured hepatocytes) along with necessary cofactors (e.g., NADPH for CYP enzymes).
2. Sample Preparation The reaction is stopped at various time points, and the mixture is extracted to separate the steroids from the biological matrix.
3. Analysis The extract is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.
4. Data Interpretation The presence of the d3-label allows for unambiguous identification of drug-related material from endogenous compounds in the matrix.

Identification and Structural Elucidation of Novel Metabolites via Stable Isotope Tracing

One of the most powerful applications of stable isotope labeling is the identification of novel metabolites. The deuterium (B1214612) atoms on this compound serve as a distinctive tag that is readily detectable by mass spectrometry.

When analyzing the incubation extracts, the mass spectrometer can be programmed to specifically look for the characteristic mass shift of the deuterated compound and its metabolites. For instance, if a hydroxylation reaction occurs, the resulting metabolite will have a mass that is 16 Da higher than the parent compound but will still retain the deuterium label. This "double-labeling" (the inherent deuterium and the mass increase from metabolism) provides a high degree of confidence in metabolite identification.

The major metabolites of the parent compound, MPA, are known to be hydroxylated products. uj.edu.pl Using a deuterated analog like this compound would aid in confirming these and potentially identifying previously undiscovered, less abundant metabolites.

Below is a hypothetical table of metabolites that could be identified from an incubation of this compound with human liver microsomes:

MetaboliteChemical ModificationExpected Mass Shift from Parent (Da)
M1 Hydroxylation+16
M2 Dihydroxylation+32
M3 N-dealkylationVariable
M4 Glucuronide Conjugate+176

Investigations into Enzyme Kinetics and Substrate Specificity with Deuterated Steroid Substrates

Deuterated substrates are pivotal in studying the kinetics of the enzymes that metabolize them. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. nih.gov

If the cleavage of a carbon-hydrogen bond is the rate-limiting step of an enzymatic reaction, replacing the hydrogen with deuterium will slow down the reaction. The magnitude of this KIE can provide valuable insights into the reaction mechanism. For cytochrome P450 enzymes, a significant primary deuterium KIE is often evidence that hydrogen abstraction is a rate-limiting part of the reaction. nih.gov

By comparing the rate of metabolism of this compound with that of its non-labeled counterpart, researchers can determine the KIE for the enzymes involved in its biotransformation. This information helps in understanding the substrate specificity and the catalytic mechanism of the enzyme.

A hypothetical kinetic study comparing the metabolism of MPA and its deuterated analog by CYP3A4 could yield the following results:

SubstrateKm (µM)Vmax (pmol/min/mg protein)KIE (kH/kD)
Medroxyprogesterone Acetate 5.2150\multirow{2}{*}{2.5}
This compound 5.360

In this hypothetical example, the similar Michaelis-Menten constant (Km) suggests that the deuteration does not significantly affect the binding of the substrate to the enzyme. However, the lower maximum reaction velocity (Vmax) and the resulting KIE of 2.5 indicate that the cleavage of the C-D bond is partially rate-limiting in the metabolic process.

Utilization of this compound in Differentiating Endogenous and Exogenous Steroid Pools

A significant challenge in steroid research and clinical analysis is distinguishing between endogenously produced hormones and exogenously administered synthetic steroids. Stable isotope-labeled compounds like this compound are ideal for this purpose.

When administered, the deuterated compound and its metabolites can be easily differentiated from their endogenous, non-labeled counterparts by mass spectrometry due to their mass difference. This allows for precise quantification of the exogenous compound's absorption, distribution, metabolism, and excretion (ADME) without interference from the body's own hormones.

This technique is particularly valuable in pharmacokinetic studies where the goal is to understand how the body processes a specific drug. It is also a cornerstone of anti-doping science, where the detection of synthetic steroids is critical. While this compound is a synthetic progestin and not an anabolic steroid, the same principles apply. The use of isotope ratio mass spectrometry (IRMS) can differentiate between the carbon isotope ratios of endogenous steroids and synthetic ones, which are often derived from plant sources with a different isotopic signature. nih.gov

A summary of the application in differentiating steroid pools is provided below:

ApplicationMethodology
Pharmacokinetic Studies Administration of this compound followed by LC-MS analysis of blood or urine to quantify the labeled compound and its metabolites over time.
Metabolic Phenotyping Co-administration of the labeled and unlabeled compound to study competitive metabolism and enzyme inhibition in vivo.
Endogenous vs. Exogenous Differentiation Use of the d3-label as a clear marker to separate the administered drug from the body's natural hormones in biological samples.

Studies of Molecular Interactions and Receptor Binding Dynamics with Deuterated Steroid Probes

Application of Labeled Ligands in Steroid Receptor Binding Assays

The use of labeled ligands is a cornerstone of receptor binding assays, allowing for the precise quantification and characterization of ligand-receptor interactions. 6-Epi-medroxy Progesterone (B1679170) 17-acetate-d3 is a labeled epimer of Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a widely used synthetic progestin. Its primary application lies in its utility as an internal standard in analytical techniques such as mass spectrometry. The deuterium (B1214612) labeling provides a distinct mass signature, enabling researchers to differentiate the probe from its non-labeled counterparts and accurately measure binding affinities and concentrations in complex biological samples. rsc.orgnih.gov

Historically, radiolabeled ligands, such as tritiated MPA ([³H]-MPA), have been instrumental in defining the binding characteristics of progestins to their receptors. nih.gov These studies have demonstrated that MPA exhibits high-affinity binding to the progesterone receptor (PR). nih.govresearchgate.net Furthermore, MPA is known for its promiscuity, binding not only to the PR but also to the androgen receptor (AR) and the glucocorticoid receptor (GR). researchgate.netnih.govnih.gov The use of labeled MPA in competitive binding assays has been crucial in determining the relative binding affinities of various steroids to these receptors. nih.gov

The development of deuterated standards like 6-Epi-medroxy Progesterone 17-acetate-d3 represents a technological advancement, shifting from radiometric to mass-based detection methods. This offers advantages in terms of safety and the ability to perform multiplexed assays.

Interactive Data Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione
Synonyms 17-Hydroxy-6β-(methyl-d3)progesterone Acetate; 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate
Molecular Formula C₂₄H₃₁D₃O₄
Molecular Weight 389.54 g/mol
Category Stable Isotope, Pharmaceutical Standard
Data sourced from chemical supplier information.

Investigating Stereospecificity in Ligand-Receptor Interactions and Functional Outcomes

The stereochemistry of a steroid molecule is a critical determinant of its interaction with a receptor and its subsequent biological activity. The "6-Epi" designation in this compound indicates that the methyl group at the 6th position is in the beta (β) configuration, as opposed to the alpha (α) configuration found in standard medroxyprogesterone acetate. This seemingly minor change in the three-dimensional structure can have profound effects on receptor binding and functional outcomes.

The binding pocket of a steroid receptor is a highly specific environment. The introduction of a 6α-methyl group in MPA, for instance, enhances its progestational activity compared to the parent compound. By using a probe like this compound, researchers can directly investigate how altering the orientation of this methyl group impacts binding affinity and receptor activation. Such studies are crucial for understanding the structure-activity relationship of synthetic progestins. For example, in vitro studies with 6α-methylprogesterone have shown that it competes with testosterone (B1683101) for binding to the androgen receptor, highlighting the role of this modification in receptor cross-reactivity. nih.gov

By comparing the binding of MPA and its 6-epimer to PR, AR, and GR, scientists can map the steric and hydrophobic interactions within the ligand-binding domain that accommodate or clash with the 6β-methyl group. This provides insights into the flexibility and constraints of the receptor pocket, which is essential for the rational design of more selective and potent therapeutic agents. While direct binding data for the 6-epimer is not extensively published, its availability as a research tool facilitates such investigations.

Interactive Data Table 2: Receptor Binding Profile of Medroxyprogesterone Acetate (MPA)

ReceptorBinding AffinityFunctional Outcome
Progesterone Receptor (PR) HighAgonist
Androgen Receptor (AR) ModerateAgonist/Antagonist (context-dependent)
Glucocorticoid Receptor (GR) ModerateAgonist
This table summarizes the known interactions of the parent compound, Medroxyprogesterone Acetate. The 6-Epi-d3 variant is used to probe the stereospecificity of these interactions.

Elucidation of Steroid Hormone Receptor Regulation and Signaling Pathway Mechanisms

Understanding how steroid hormones regulate gene expression and cellular function is a fundamental goal of endocrinology. Labeled probes like this compound can be employed to trace the metabolic fate of the steroid and to dissect the downstream signaling events following receptor activation.

Steroid receptors, upon ligand binding, undergo conformational changes, dimerize, and translocate to the nucleus to act as transcription factors. nih.gov The specific conformation induced by a ligand determines the recruitment of co-activators or co-repressors, ultimately shaping the transcriptional response. The structural difference in the 6-epimer of MPA could potentially lead to a distinct receptor conformation, thereby recruiting a different set of co-regulatory proteins and activating a unique gene expression profile.

Preclinical Research Applications and in Vitro Systems for Steroid Biology

Utilization in Cell-Based Assays for Characterizing Steroid Agonist/Antagonist Activity

Cell-based assays are fundamental tools in pharmacology and endocrinology for characterizing the interaction of compounds with steroid receptors and their subsequent effects on cellular signaling pathways. These assays are essential for determining whether a compound acts as an agonist, mimicking the natural hormone, or as an antagonist, blocking the hormone's effect.

The parent compound, Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), is a synthetic progestin that interacts with progesterone (B1679170), androgen, and glucocorticoid receptors. medchemexpress.commedchemexpress.com Its activity is routinely assessed in various cell lines, such as breast cancer cells, to understand its therapeutic potential and off-target effects. nih.gov For instance, studies have utilized engineered human breast cancer cell lines to investigate the progestational and androgenic properties of MPA. nih.gov

In this context, 6-Epi-medroxy Progesterone 17-acetate-d3 serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based assays. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio than its non-labeled counterpart, allowing for its distinct detection. irisotope.com This is critical for the accurate quantification of the unlabeled drug in cell lysates or culture media, as it corrects for variations in sample preparation and analytical instrumentation. The use of stable isotope-labeled steroids combined with gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique in pharmacological studies. nih.govresearchgate.net

While direct studies characterizing the agonist or antagonist activity of this compound are not prominently available, its primary role is to facilitate the precise measurement of the active drug, MPA. This, in turn, allows for the generation of reliable dose-response curves and the accurate determination of key parameters such as the half-maximal effective concentration (EC50) or the inhibitory concentration (IC50) of MPA.

Application in Ex Vivo Organ Culture Systems for Steroid Biotransformation Studies

Ex vivo organ culture systems provide a valuable bridge between in vitro cell-based assays and in vivo animal models. These systems, which utilize intact tissue fragments cultured outside the body, maintain the complex cellular architecture and interactions of the original organ, offering a more physiologically relevant environment for studying drug metabolism and effects.

Research on Medroxyprogesterone acetate has employed ex vivo models to investigate its immunomodulatory effects. For example, human tonsillar tissue explants have been used to study the impact of MPA on HIV-1 production and cytokine release in lymphoid organs. nih.gov In such studies, tissue explants are cultured and treated with the compound of interest, and the biological response is measured over time. nih.gov

The application of this compound in these systems is centered on its use as a tracer and internal standard for metabolic studies. When introduced into the organ culture, the deuterated compound can be metabolized by the tissue's enzymes. By using mass spectrometry to analyze the culture medium and tissue homogenates, researchers can identify and quantify the metabolites of MPA. The deuterium label allows for the unambiguous differentiation of the exogenously added steroid and its metabolites from any endogenous steroids that may be present in the tissue.

This approach enables detailed studies of steroid biotransformation pathways within a specific organ. While specific studies detailing the use of this compound in ex vivo organ cultures are not widely published, the principles of stable isotope labeling are well-established for tracing metabolic fates of drugs in complex biological systems.

Pharmacokinetic and Metabolic Profiling in Animal Models for Translational Research

Animal models are indispensable for preclinical research, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it can be considered for human trials. Pharmacokinetic studies in animals help to establish a compound's bioavailability, half-life, and potential for accumulation in tissues.

The pharmacokinetics of Medroxyprogesterone acetate have been investigated in various animal models, including rats, dogs, and rabbits. nih.govnih.gov These studies have provided valuable data on the plasma concentrations of MPA following oral and intravenous administration. For example, a study in dogs and rats characterized the plasma levels of MPA and determined its absolute bioavailability. nih.gov

Here again, this compound plays a crucial role as an internal standard for the accurate quantification of MPA in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry because it accounts for any loss of the analyte during sample extraction and processing, as well as for any variations in instrument response. irisotope.commetsol.com

The co-administration of a deuterated and non-deuterated drug is a powerful technique in pharmacokinetic studies. nih.gov This approach, known as a stable isotope co-administration study, can be used to determine the relative bioavailability of different formulations of a drug. nih.gov

Below are data tables summarizing the pharmacokinetic parameters of Medroxyprogesterone acetate in different animal models from published studies. While these studies did not specifically use 6-Epi-medroxyprogesterone 17-acetate-d3, they represent the type of data that would be generated with its use as an internal standard.

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate in Dogs Following a Single Intravenous Dose

ParameterValueUnit
Dose 1mg
Disposition Half-Life 1 0.3h
Disposition Half-Life 2 1.8h
Disposition Half-Life 3 21.6h
Absolute Bioavailability (Oral) 27%
Data from a study on the pharmacokinetics of Medroxyprogesterone acetate in dogs. nih.gov

Table 2: Pharmacokinetic Parameters of Medroxyprogesterone Acetate in Rats Following Single Oral Doses

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
0.2 Not ReportedNot Reported
1 Not ReportedNot Reported
5 Not ReportedNot Reported
20 Not ReportedNot Reported
A study in rats indicated that the AUC and Cmax values were not dose-linear over the studied dosage range, suggesting self-induced metabolism of MPA. nih.gov

Table 3: Pharmacokinetic Parameters of Medroxyprogesterone Acetate in Rabbits Following a Single Intravenous Dose

Dose (mg/kg)Plasma ClearanceMean Residence Time
0.1 Dose-dependentDose-dependent
0.5 Dose-dependentDose-dependent
1.0 Dose-dependentDose-dependent
A study in New Zealand rabbits showed a significant dependence of plasma clearance and mean residence time on the administered dose. nih.gov

Emerging Research Paradigms and Future Directions for Deuterated Steroid Tools

Integration with Advanced Quantitative Proteomics and Metabolomics Research

The precise quantification of steroids and proteins in complex biological matrices is a significant challenge due to issues like ion suppression, extraction variability, and co-eluting substances. nih.gov Deuterated steroids, such as 6-Epi-medroxy Progesterone (B1679170) 17-acetate-d3, are critical for overcoming these obstacles by serving as ideal internal standards in mass spectrometry (MS)-based quantitative assays. nih.govmusechem.com

In metabolomics, understanding the disposition, bioavailability, and metabolic pathways of drugs and endogenous compounds is essential. nih.gov Stable isotope labeling with compounds like deuterated steroids allows for accurate tracking and quantification in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comchemicalsknowledgehub.com When a known amount of a deuterated standard is added to a sample at the beginning of the preparation process, it experiences the same processing and analytical variations as the non-labeled (endogenous) analyte. Because the deuterated standard is chemically identical but mass-shifted, it can be distinguished by the mass spectrometer, allowing for precise ratiometric quantification that corrects for experimental inconsistencies. sigmaaldrich.comnih.gov

This approach is fundamental in clinical diagnostics for hormone-related disorders and in anti-doping analysis, where reliable and precise quantification of steroid patterns in biofluids is required. sigmaaldrich.com The use of deuterated analogs as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods has become the gold standard for developing robust clinical assays. sigmaaldrich.comnih.gov

Table 1: Advantages of Deuterated Steroids in Quantitative Mass Spectrometry

Challenge in Quantitative Analysis How Deuterated Standards (e.g., 6-Epi-medroxy Progesterone 17-acetate-d3) Provide a Solution
Matrix Effects Co-eluting substances in a biological sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. The deuterated standard co-elutes and experiences the same matrix effects, allowing for accurate correction. nih.govsigmaaldrich.com
Extraction & Sample Preparation Variability Analyte can be lost during extraction, derivatization, or other sample handling steps. The deuterated standard is added at the start and accounts for these procedural losses. nih.gov
Instrumental Fluctuation Variations in mass spectrometer sensitivity or injection volume can affect results. As the standard and analyte are measured in the same run, ratiometric analysis cancels out this variability. nih.gov

| Analyte Identification | The known, slightly heavier mass of the deuterated standard confirms the identity of the analyte peak in the chromatogram. sigmaaldrich.com |

Development of Novel Analytical Platforms for High-Throughput and Ultrasensitive Steroid Analysis

The demand for analyzing large numbers of samples with high sensitivity has driven the development of innovative analytical platforms. These next-generation systems rely heavily on high-quality internal standards, such as this compound, to ensure data accuracy and reliability.

Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) has emerged as a powerful technique for high-throughput steroid analysis. nih.govbham.ac.uk This method offers superior selectivity and chromatographic efficiency compared to traditional liquid chromatography. nih.govbham.ac.uk In one study, a UPC²-MS/MS method was developed to analyze 19 different androgenic steroids in under five minutes, achieving a 5- to 50-fold improvement in sensitivity and lower limits of quantification between 0.01 and 10 ng/mL. nih.govbham.ac.uk Such throughput and sensitivity are vital for screening large sample sets in clinical research and drug discovery. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry is another advanced platform that provides enhanced separation space for complex mixtures like urinary steroid profiles. nih.gov This technique can resolve co-eluting compounds that would otherwise interfere with quantification in traditional GC-MS. nih.gov To ensure accuracy in these sophisticated analyses, deuterated versions of steroids are often the preferred internal standards. nih.gov

Furthermore, the continuous refinement of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods, often incorporating selective derivatization techniques, allows for pg/mL-level quantification of multiple steroids simultaneously. nih.gov The success of these ultrasensitive methods is predicated on the use of stable isotope-labeled analogues as internal standards to correct for matrix effects and ensure precise quantification. nih.gov

Table 2: Comparison of Advanced Analytical Platforms for Steroid Analysis

Analytical Platform Principle Key Advantages for Steroid Analysis
UPC²-MS/MS Uses compressed carbon dioxide as the primary mobile phase, providing unique selectivity. High throughput (<5 min/sample), superior selectivity, and significantly improved sensitivity (5-50x). nih.govbham.ac.uk
GCxGC-qMS Employs two different gas chromatography columns for enhanced separation of complex samples before mass spectrometry detection. Greater separation space, resolving co-eluting analytes for more accurate quantification of steroid profiles. nih.gov

| UHPLC-MS/MS | Utilizes smaller particle-size columns for high-resolution liquid chromatography separation prior to tandem mass spectrometry. | Enables ultrasensitive (pg/mL) quantification and simultaneous analysis of a broad panel of steroids. nih.gov |

Computational Modeling and In Silico Approaches for Predicting Deuterated Steroid Behavior and Interactions

Computational modeling and in silico methods are increasingly used to predict the biological activity and metabolic fate of chemical compounds, including steroids. mdpi.comnih.gov These approaches can simulate receptor-ligand interactions, predict metabolic pathways, and help interpret complex experimental data, thereby accelerating research and reducing reliance on animal testing. nih.govnih.gov

For deuterated steroids, computational models can help predict the impact of the deuterium (B1214612) kinetic isotope effect (DKIE). The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. Mechanistic computational models of steroidogenesis, which describe the entire network of metabolic pathways for converting cholesterol into adrenal steroids, can be used to estimate how changes in reaction kinetics—such as those induced by deuteration—might alter the concentrations of various steroid metabolites. nih.govmssm.edu

Furthermore, in silico tools are used to model the interaction of steroids with their target receptors, such as the androgen and estrogen receptors. nih.govnih.gov By simulating the binding of a steroid within the receptor's binding cleft, researchers can predict whether the compound will act as an agonist or antagonist. nih.gov While the physical properties of a deuterated drug are nearly identical to its non-deuterated counterpart, subtle changes in electronic structure caused by deuteration could theoretically influence receptor interactions, a hypothesis that can be explored using these computational tools. sciencecoalition.org Hydrogen-deuterium exchange (HDX) mass spectrometry, a technique that measures the exchange of backbone amide hydrogens with deuterium in solution, can provide experimental data that serves as restraints to guide and validate the computational modeling of protein-ligand complexes. acs.org

Future Prospects for Isotopic Labeling in Fundamental Steroid Biochemistry and Drug Discovery Research

Isotopic labeling, particularly with stable isotopes like deuterium, is poised to remain a cornerstone of innovation in steroid biochemistry and drug discovery. musechem.comadesisinc.com The future will likely see an expansion of its applications, driven by advancements in synthesis, analytical instrumentation, and computational power.

In fundamental research, isotopic labeling will continue to be indispensable for tracking the flux of metabolites through complex biochemical pathways. nih.govchemicalsknowledgehub.com This allows scientists to gain unparalleled insights into the regulation of steroidogenesis and steroid catabolism under various physiological and pathological conditions. youtube.com

In drug discovery and development, the "deuterium switch" approach—strategically replacing hydrogens with deuterium to improve a drug's metabolic profile—is a growing field. uniupo.itresearchgate.net This modification can slow down drug metabolism, leading to a longer half-life, increased drug exposure, and potentially a better safety profile by reducing the formation of toxic metabolites. The FDA approvals of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have validated this strategy, paving the way for the development of new deuterated therapeutics. uniupo.it

The future will also see the development of more efficient and selective methods for incorporating isotopes into complex molecules. acs.org Innovations such as flow chemistry and novel catalysts are making the synthesis of labeled compounds faster and more scalable. adesisinc.comacs.org The synergy between academic and industrial collaborations is crucial for translating these synthetic advancements into practical tools that accelerate the entire drug development pipeline, from initial discovery to clinical trials. acs.org As our ability to precisely manipulate and detect isotopes improves, deuterated tools like this compound will become even more integral to creating safer and more effective medicines. musechem.comadesisinc.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.